N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is an organic compound with a complex structure that includes a phenoxyphenyl group and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide typically involves multiple steps. One common method starts with the preparation of the phenoxyphenyl intermediate, which is then reacted with glycinamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions may involve the use of halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenyl group may facilitate binding to specific sites, while the glycinamide moiety can interact with active sites or catalytic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- α-Hydroxy-3-phenoxyphenylacetonitrile
- 3-Phenoxybenzoic acid derivatives
Uniqueness
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain targets, making it a valuable tool in research and development.
Properties
CAS No. |
919996-48-8 |
---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-hydroxy-2-[(3-phenoxyphenyl)methylamino]acetamide |
InChI |
InChI=1S/C15H16N2O3/c18-15(17-19)11-16-10-12-5-4-8-14(9-12)20-13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18) |
InChI Key |
AOTAHDUMVREIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.